1-(2-methoxy-5-methylphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide
Overview
Description
1-(2-methoxy-5-methylphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, a pyridine moiety, and a methoxy-substituted phenyl group, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-5-methylphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy-Substituted Phenyl Group: The methoxy-substituted phenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methoxy-5-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction using 4-chloropyridine and a suitable base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-5-methylphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-methoxy-5-methylphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific biological pathways.
Pharmacology: It can be studied for its potential therapeutic effects and interactions with biological targets.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biochemical processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide
- 1-(2-methylphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide
- 1-(2-methoxy-5-methylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
Uniqueness
1-(2-methoxy-5-methylphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness allows it to interact with molecular targets in a distinct manner, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-5-oxo-N-pyridin-4-ylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-3-4-16(24-2)15(9-12)21-11-13(10-17(21)22)18(23)20-14-5-7-19-8-6-14/h3-9,13H,10-11H2,1-2H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKLVUISWXJUOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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